molecular formula C11H8Cl2N6S B10948513 ({5-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

({5-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

Cat. No.: B10948513
M. Wt: 327.2 g/mol
InChI Key: JCYOEZJJKRWHDU-GIDUJCDVSA-N
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Description

[(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is a complex organic compound featuring a triazole ring, a hydrazone linkage, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the hydrazone linkage can produce hydrazine derivatives.

Scientific Research Applications

[(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The triazole ring and hydrazone linkage allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-{2-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is unique due to its combination of a triazole ring, hydrazone linkage, and cyanide group, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H8Cl2N6S

Molecular Weight

327.2 g/mol

IUPAC Name

2-[[5-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C11H8Cl2N6S/c12-8-3-1-2-7(9(8)13)6-15-17-10-16-11(19-18-10)20-5-4-14/h1-3,6H,5H2,(H2,16,17,18,19)/b15-6+

InChI Key

JCYOEZJJKRWHDU-GIDUJCDVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC2=NC(=NN2)SCC#N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC2=NC(=NN2)SCC#N

Origin of Product

United States

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